molecular formula C25H27FN4O3 B3411695 N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide CAS No. 921478-63-9

N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B3411695
CAS No.: 921478-63-9
M. Wt: 450.5 g/mol
InChI Key: HSBBWVDZPRANQT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a methoxy group at position 5 and a 4-phenylpiperazinylmethyl moiety at position 2.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3/c1-33-24-17-30(18-25(32)27-20-9-7-19(26)8-10-20)22(15-23(24)31)16-28-11-13-29(14-12-28)21-5-3-2-4-6-21/h2-10,15,17H,11-14,16,18H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBBWVDZPRANQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide can be represented as follows:

C22H24FN3O3\text{C}_{22}\text{H}_{24}\text{FN}_3\text{O}_3

This compound features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects. The presence of the fluorine atom and methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to inhibit cell growth in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.01CDK inhibition
Compound BA5490.03Apoptosis induction
N-(4-fluorophenyl)-2-(5-methoxy...)TBDTBDTBD

Neuropharmacological Effects

The piperazine ring is also known for its activity on serotonin receptors, particularly 5-HT receptors, which are implicated in mood regulation and anxiety disorders. Research suggests that compounds targeting these receptors may offer therapeutic benefits for conditions such as depression and anxiety.

Antimicrobial Activity

Preliminary studies have indicated that related compounds possess antimicrobial properties against a range of pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.

Case Studies

  • Anticancer Activity : A study evaluating derivatives similar to N-(4-fluorophenyl)-2-(5-methoxy...) reported significant cytotoxic effects on MCF7 cells with an IC50 value of approximately 0.01 µM, indicating a strong potential for development as an anticancer agent.
  • Neuropharmacological Assessment : In a behavioral study involving animal models, compounds targeting 5-HT receptors demonstrated reduced anxiety-like behavior, suggesting potential for treating anxiety disorders.
  • Antimicrobial Testing : A series of tests conducted on synthesized derivatives showed promising results against Staphylococcus aureus and Escherichia coli, supporting further exploration into their use as antimicrobial agents.

Comparison with Similar Compounds

Key Compounds:

2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) Structural Features: Contains a 4-fluorophenylpiperazinyl group linked to a thiazole-acetamide backbone. Physical Properties: Melting point = 269–270°C; Molecular weight = 410.51 . Comparison: The substitution of 4-fluorophenyl (compound 15) vs. 4-phenyl (target compound) on the piperazine ring alters hydrophobicity and steric bulk.

N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide Structural Features: Incorporates a 4-phenylpiperazinylacetyl group fused to a piperazinone ring. Comparison: The additional piperazinone ring introduces conformational rigidity, which may reduce metabolic instability compared to the target compound’s pyridinone core .

Pyridinone/Quinazolinone Derivatives

2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor (IC₅₀ = 0.8 µM) for tuberculosis treatment . Comparison: Replacing the quinazolinone core (InhA inhibitor) with a pyridinone (target compound) may shift target specificity due to differences in ring size and electronic properties.

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1)

  • Synthesis : Derived from 2-(2,4-dioxoquinazolin-3-yl)acetic acid and chloroacetamide intermediates.
  • Comparison : The dichlorophenyl group enhances electrophilicity, whereas the 4-fluorophenyl in the target compound offers a balance between electronegativity and metabolic stability .

Fluorophenyl-Substituted Acetamides

Poly((E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide) (PAIFPA) Properties: Polymer derivative with a fluorophenylacetamide backbone; studied for optical/dielectric applications. Comparison: The acryloyloxyimino group in PAIFPA introduces photoresponsive behavior absent in the target compound, highlighting the versatility of fluorophenylacetamide scaffolds .

N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Structural Features: Combines fluorophenylacetamide with a methylpiperidine-pyrimidine moiety. Comparison: The pyrimidine ring may enhance π-π stacking interactions with biological targets compared to the pyridinone core .

Physicochemical and Pharmacological Data Comparison

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight Bioactivity (IC₅₀/EC₅₀)
Target Compound Pyridinone 5-OMe, 4-phenylpiperazinylmethyl Not reported ~465.5* Not reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) Thiazole 4-Fluorophenylpiperazinyl, p-tolyl 269–270 410.51 MMP inhibition (Data pending)
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone 6-Cl, 2-Me, N-phenyl Not reported ~357.8 0.8 µM (InhA inhibition)
N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide Piperazinone 4-Phenylpiperazinylacetyl, N-4-MePh Not reported ~463.5 Not reported

*Calculated based on structural formula.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

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